Chloroquine and its derivatives have been repurposed in cancer treatment due to their ability to interfere with cellular metabolism and autophagy. In breast cancer cell lines, chloroquine has been shown to sensitize cells to DNA-damaging agents and drugs targeting autophagy regulation, such as the PtdIns3K inhibitor LY294002 and the mTOR inhibitor rapamycin2. Interestingly, this sensitization can occur independently of autophagy inhibition, suggesting that chloroquine's role in cancer therapy may be more complex than previously thought2.
Apart from its antimalarial and anticancer applications, chloroquine has demonstrated direct antiviral effects against a variety of viruses, including flaviviruses, retroviruses, and coronaviruses3. It inhibits pH-dependent steps of viral replication and has immunomodulatory effects that may be beneficial in treating inflammatory complications of viral diseases3. Clinical trials are exploring the use of chloroquine in managing diseases such as AIDS and severe acute respiratory syndrome3.
Research into overcoming drug resistance in malaria chemotherapy has led to the synthesis of chirally defined side chain variants of 7-chloro-4-aminoquinoline5. These novel derivatives exhibit curative activity against chloroquine-resistant malaria parasites and are being considered for preclinical development as blood schizonticidal agents5. The pharmacokinetics of 4-aminoquinolines, including their extensive tissue distribution and long elimination half-life, contribute to their effectiveness in malaria treatment7.
2-Chloro-4-methyl-7-aminoquinoline is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as an aminoquinoline derivative, characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and an amino group at the seventh position of the quinoline ring. The compound's empirical formula is , and it has a molecular weight of approximately 192.65 g/mol .
This compound belongs to the broader category of quinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. Quinolines and their derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The specific classification of 2-Chloro-4-methyl-7-aminoquinoline highlights its potential applications in pharmaceuticals, particularly in designing new therapeutic agents .
The synthesis of 2-Chloro-4-methyl-7-aminoquinoline typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with methylamine under controlled conditions. This reaction substitutes the chlorine atom at the seventh position with an amino group, resulting in the formation of 2-Chloro-4-methyl-7-aminoquinoline .
The molecular structure of 2-Chloro-4-methyl-7-aminoquinoline can be represented using various structural formulas:
Cc1cc(Cl)nc2ccccc12
1S/C10H9ClN2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3
The compound exhibits distinct features such as:
2-Chloro-4-methyl-7-aminoquinoline participates in various chemical reactions typical of aminoquinolines:
These reactions are often facilitated by specific conditions such as temperature control, use of solvents, and catalysts to optimize yields and minimize by-products.
The mechanism of action for compounds like 2-Chloro-4-methyl-7-aminoquinoline generally involves interaction with biological targets such as enzymes or receptors:
Data supporting these mechanisms often derive from biological assays that demonstrate efficacy against target pathogens or cellular systems .
Relevant data includes:
The applications of 2-Chloro-4-methyl-7-aminoquinoline are diverse:
Molecular Architecture and Physicochemical Properties
2-Chloro-4-methyl-7-aminoquinoline (systematic IUPAC name: 2-chloro-4-methylquinolin-7-amine; CAS Registry Number: 114058-74-1) possesses the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol. Its canonical SMILES representation (CC1=CC(=NC2=C1C=CC(=C2)N)Cl precisely defines atomic connectivity, highlighting the chloro substituent at position 2, methyl group at position 4, and primary amine at position 7 of the bicyclic quinoline system [3] [4] [7]. This arrangement creates an electron-deficient heterocyclic core balanced by the electron-donating amino group, establishing a push-pull electronic configuration that influences both reactivity and biological interactions.
Key physicochemical parameters include:
Table 1: Fundamental Physicochemical Properties of 2-Chloro-4-methyl-7-aminoquinoline
Property | Value | Experimental Condition |
---|---|---|
Molecular Weight | 192.64 g/mol | - |
CAS Registry Number | 114058-74-1 | - |
Melting Point | 65-66°C | Ambient pressure |
Predicted Boiling Point | 372.2±37.0°C | - |
Density | 1.307±0.06 g/cm³ | Predicted |
Partition Coefficient (LogP) | 3.36 | - |
Substituent Effects and Structural Comparisons
The strategic placement of substituents creates a pharmacophoric triad:
Comparative analysis with structural analogs reveals distinctive features:
X-ray crystallographic studies of related compounds suggest the methyl group induces minor planarity distortion while maintaining aromatic coplanarity essential for intercalative binding. The molecule's topological polar surface area (38.91 Ų) balances membrane permeability and target engagement capabilities [4].
Synthetic Evolution and Methodological Advancements
The synthesis of 2-chloro-4-methyl-7-aminoquinoline emerged from systematic refinements in quinoline functionalization techniques. Early routes relied on Skraup or Doebner-Miller quinoline syntheses followed by hazardous chlorination steps, yielding isomeric mixtures with limited regioselectivity at the C7 position [5]. Contemporary protocols employ nucleophilic aromatic substitution (SNAr) as the pivotal transformation, leveraging the activation conferred by the C2 chlorine and C4 electron-withdrawing character:
Table 2: Evolution of Synthetic Methodologies for 7-Aminoquinoline Derivatives
Era | Primary Methodology | Limitations | Yield Improvement |
---|---|---|---|
Pre-1980s | Electrophilic amination of quinoline N-oxides | Low regioselectivity, harsh conditions | <40% |
1980s-2000s | SNAr on 4,7-dichloroquinolines | Requires high temperatures, isomer separation | 50-75% |
Post-2000s | Metal-catalyzed amination | Catalyst cost, but superior regiocontrol | 75-95% |
Contextualization within Antimalarial Development
The compound's significance intensified during efforts to overcome chloroquine resistance in Plasmodium falciparum malaria. Historical investigations revealed that:
The emergence of this compound as a versatile intermediate coincided with medicinal chemistry's shift toward targeted molecular hybrids. Its chemical handles (chloro, amino) enabled efficient conjugation with pharmacophores addressing diverse biological targets beyond parasitology, including oncology and virology [6] [7].
Antimalarial Applications and Resistance Mitigation
As a synthetic intermediate, 2-chloro-4-methyl-7-aminoquinoline has enabled the development of next-generation antimalarial agents through strategic molecular hybridization:
Table 3: Biological Activity Profile of Selected 7-Aminoquinoline Hybrids
Hybrid Structure | Anti-malarial IC₅₀ (nM) | Cancer Cell Line Inhibition | Reference |
---|---|---|---|
N⁷-(Piperazinyl-propyl)-2-chloro-4-methylquinoline | 15.2 (K1 strain) | Not reported | [2] |
N⁷-(Chiral piperazine-carbonyl) derivatives | 8.7-22.1 (CQ-R strains) | Moderate (MCF-7) | [2] |
Tacrine-quinoline hybrids | Weak | Strong AChE inhibition (IC₅₀ = 0.38 µM) | [6] |
Expanding Therapeutic Landscapes
The compound's versatility facilitates repurposing across therapeutic areas:
Synthetic Versatility in Molecular Design
The compound functions as a three-dimensional molecular canvas enabling rational pharmacophore integration:
The structural conservation of the quinoline core across these hybrids enables conserved pharmacokinetic behavior, including extensive tissue distribution and lysosomal accumulation—properties exploited for both antimalarial and anticancer applications. However, strategic side chain modifications tune parameters such as:
This compound exemplifies the transition from classical antimalarial scaffolds to multitarget therapeutic agents, where its synthetic accessibility and balanced physicochemical properties continue to enable innovative drug discovery campaigns addressing global health challenges.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: